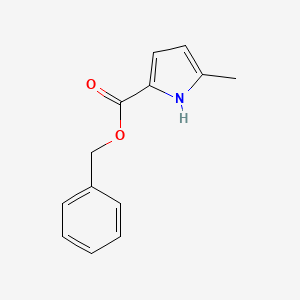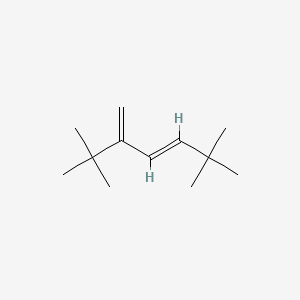
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to the hexadiene chain. The (E)-configuration indicates that the two highest priority substituents on each end of the double bond are on opposite sides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which can then be reacted with an appropriate aldehyde or ketone to form the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of alkanes, where a suitable catalyst, such as platinum or palladium, is used to remove hydrogen atoms from the alkane, resulting in the formation of the diene.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine or chlorine), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dibromo or dichloro derivatives.
Applications De Recherche Scientifique
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- involves its interaction with various molecular targets. The double bonds in the diene can participate in reactions with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to form the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Hexadiene, 2,5-dimethyl-: Another diene with similar structural features but different substitution patterns.
2,4-Hexadiene: A conjugated diene with a different arrangement of double bonds.
Uniqueness
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to the presence of the tert-butyl group and the specific (E)-configuration of the double bonds. This configuration and substitution pattern confer distinct chemical reactivity and physical properties compared to other dienes.
Propriétés
Numéro CAS |
22833-90-5 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
Clé InChI |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C=CC(=C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


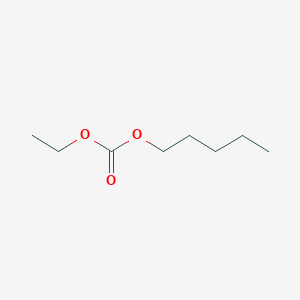
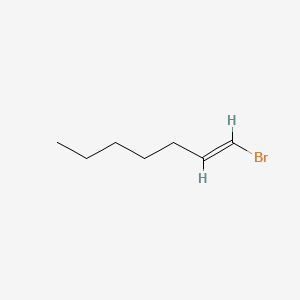
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
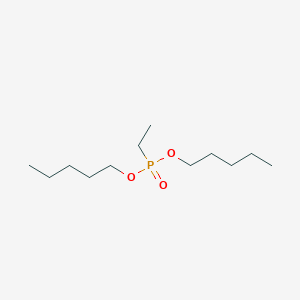
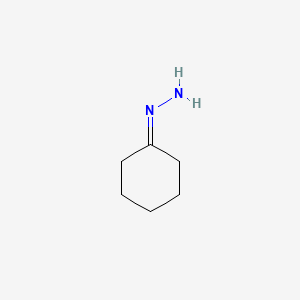
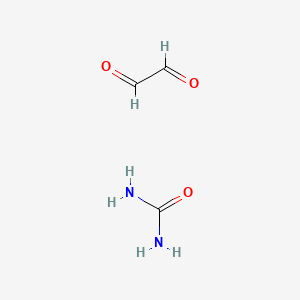
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
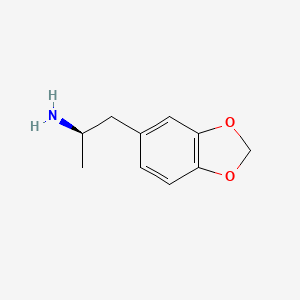
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
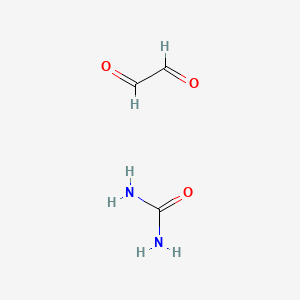
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
